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N6-Methyladenosine - 1867-73-8

N6-Methyladenosine

Catalog Number: EVT-274569
CAS Number: 1867-73-8
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-Methyladenosine (m6A) is the most prevalent internal modification found in eukaryotic messenger RNA (mRNA) and various non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs), ribosomal RNA (rRNA), and transfer RNA (tRNA) []. This modification involves the methylation of the nitrogen-6 position of the adenosine base within RNA molecules [, ]. Although first discovered in the 1970s, the significance of m6A has only recently gained considerable attention due to advances in high-throughput sequencing technologies and the identification of specific enzymes responsible for its regulation [, ].

Role in Scientific Research:

  • RNA splicing: m6A modifications can affect alternative splicing by modulating the binding of splicing factors [].
  • RNA stability: m6A can either stabilize or destabilize mRNA transcripts depending on the context and the specific m6A reader proteins involved [, , , ].
  • RNA translation: m6A can enhance or repress translation efficiency by recruiting specific reader proteins and affecting ribosome assembly [, , , ].
  • Cellular processes: Dysregulation of m6A modifications has been linked to various diseases, including cancer, cardiovascular diseases, and neurological disorders [, , , , ]. This makes m6A a promising target for developing new therapeutic strategies.

Adenosine

Relevance: Adenosine is the direct precursor of N6-methyladenosine, differing only by the presence of the methyl group at the N6 position of the adenine base in m6A. [] This difference significantly influences their interaction with specific enzymes and binding proteins. For instance, while both compounds can be deaminated by enzymes like Bsu06560, the enzyme exhibits different efficiencies for each substrate. []

N6,2′-O-Dimethyladenosine (m6Am)

Relevance: Similar to N6-methyladenosine, m6Am is also a methylated form of adenosine. It is formed by the methylation of m6A at the 2′-O position of the ribose sugar. [] This modification, facilitated by the enzyme CAPAM (cap-specific adenosine methyltransferase), has been linked to enhanced translation of capped mRNAs. [] In contrast, N6-methyladenosine is found internally within mRNA transcripts, and its presence is primarily associated with mRNA stability and degradation pathways. []

Inosine

Relevance: Both inosine and N6-methyladenosine are involved in purine metabolism. Notably, N6-methyladenosine has been shown to inhibit the uptake of hypoxanthine, a precursor to inosine, in Chinese hamster ovary (CHO) cells. [] This finding suggests a potential interplay between these two compounds in purine salvage pathways.

Hypoxanthine

Relevance: N6-methyladenosine acts as a potent inhibitor of hypoxanthine uptake by CHO cells, particularly in hypoxanthine phosphoribosyltransferase (HPRT) deficient cells. [] This inhibition suggests a role for N6-methyladenosine in regulating purine salvage pathways and nucleotide pool balance within cells.

Source and Classification

N6-methyladenosine is classified as a type of ribonucleoside modification. It is formed by the addition of a methyl group to the nitrogen atom at position 6 of the adenosine base. This modification is catalyzed by a group of enzymes known as methyltransferases, which transfer methyl groups from donor molecules to specific substrates. The modification has been identified in various organisms, including mammals, plants, and fungi, indicating its evolutionary conservation and functional importance across species.

Synthesis Analysis

Methods of Synthesis

The synthesis of N6-methyladenosine typically involves enzymatic processes mediated by methyltransferases. The most studied enzyme responsible for this modification in mammals is the methyltransferase-like protein 3 (METTL3), which works in conjunction with METTL14 and other cofactors to add the methyl group to adenosine residues within RNA molecules.

Technical Details

  1. Enzymatic Methylation: The process begins with the recognition of adenosine residues within RNA by the methyltransferase complex. The enzyme utilizes S-adenosylmethionine as a methyl donor.
  2. Reaction Conditions: Optimal conditions for this enzymatic reaction often include specific pH levels (around 7.0-8.0) and temperatures (typically around 37°C) to ensure maximum activity and specificity.
Molecular Structure Analysis

Structure of N6-Methyladenosine

N6-methyladenosine retains the basic structure of adenosine but includes a methyl group attached to the nitrogen at position 6. This structural modification alters the physical properties and interactions of the nucleoside.

Chemical Reactions Analysis

Reactions Involving N6-Methyladenosine

N6-methyladenosine participates in various chemical reactions primarily involving its role in RNA metabolism. It can undergo demethylation through specific enzymes, leading to the restoration of adenosine.

Technical Details on Reactions

  1. Demethylation: Enzymes such as FTO (fat mass and obesity-associated protein) can remove the methyl group from N6-methyladenosine, converting it back to adenosine.
  2. Interactions with Other Molecules: The presence of N6-methyladenosine can influence RNA-protein interactions, particularly with proteins that recognize this modification (often referred to as "readers").
Mechanism of Action

Process of Action

The mechanism by which N6-methyladenosine exerts its effects involves several steps:

  1. Recognition by Reader Proteins: Proteins containing YTH domains or other binding motifs specifically recognize and bind to N6-methyladenosine-modified RNA.
  2. Regulation of RNA Fate: Once bound, these reader proteins can influence various downstream processes such as translation initiation or RNA decay.
  3. Cellular Responses: The modulation of these processes ultimately affects gene expression patterns and cellular responses to stimuli.

Data Supporting Mechanism

Research indicates that alterations in N6-methyladenosine levels can lead to significant changes in gene expression profiles, impacting processes such as differentiation and stress responses in cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: N6-methyladenosine is soluble in water due to its ionic nature.
  • Stability: The stability of N6-methyladenosine in RNA is influenced by environmental factors such as temperature and pH.

Chemical Properties

  • Reactivity: The methyl group at position 6 makes this modification less reactive than unmodified adenosines, contributing to RNA stability.
  • Spectroscopic Characteristics: N6-methyladenosine exhibits distinct absorption spectra that can be utilized for detection using techniques like high-performance liquid chromatography or mass spectrometry.
Applications

Scientific Uses

N6-methyladenosine has garnered significant interest in scientific research due to its pivotal role in gene regulation and cellular function. Key applications include:

  1. Gene Expression Studies: Understanding how N6-methyladenosine modifications affect gene expression patterns.
  2. Disease Research: Investigating the role of N6-methyladenosine in diseases such as cancer and neurological disorders.
  3. Biomarker Development: Utilizing levels of N6-methyladenosine as potential biomarkers for disease diagnosis or prognosis.

Recent advancements have also led to the development of various analytical techniques for quantifying N6-methyladenosine levels in different RNA populations, enhancing our ability to study its biological significance comprehensively .

Molecular Machinery of m6A Modification

Methyltransferase Complexes (Writers)

Core Components: METTL3, METTL14, and WTAP

The m6A writer complex is anchored by a heterodimer of METTL3 (catalytic subunit) and METTL14 (structural scaffold). METTL3 binds the methyl donor S-adenosylmethionine (SAM) and transfers methyl groups to adenosine, while METTL14 stabilizes RNA substrate binding and optimizes METTL3's catalytic conformation [1] [8]. WTAP (Wilms Tumor 1-Associated Protein) serves as an essential adapter, localizing the METTL3-METTL14 dimer to nuclear speckles and facilitating complex assembly. Depletion of WTAP reduces m6A deposition by >80%, underscoring its non-catalytic yet indispensable role [1] [7].

Auxiliary Regulatory Proteins: VIRMA, HAKAI, RBM15, and ZC3H13

Extended writer complexes incorporate regulatory proteins that fine-tune m6A topography:

  • VIRMA (Vir-like m6A Methyltransferase Associated) directs methylation to 3′UTRs and near stop codons by recruiting the core complex to target transcripts [1] [2].
  • HAKAI (E3 Ubiquitin Ligase) promotes writer stability via ubiquitination and influences 5′UTR methylation [2].
  • RBM15/15B (RNA-Binding Motif Protein 15) binds U-rich sequences to guide m6A installation on noncoding RNAs (e.g., XIST) [1].
  • ZC3H13 (Zinc Finger CCCH Domain-Containing Protein 13) anchors the complex in the nucleus, preventing cytoplasmic mislocalization [1] [4].

Table 1: Core and Auxiliary Components of the m6A Writer Complex

ProteinFunctionDomain/Motif
METTL3Catalytic methylation of adenosineSAM-binding MTase domain
METTL14RNA substrate recognition; stabilizes METTL3Pseudomethyltransferase domain
WTAPRecruits METTL3-METTL14 to nuclear specklesAdapter domain
VIRMA (KIAA1429)Targets methylation to 3′UTRsRGG motif; WW domain
RBM15/15BGuides m6A deposition on lncRNAsRRM domain
ZC3H13Nuclear retention of the writer complexCCCH zinc finger domain

Structural and Functional Dynamics of Writer Complex Assembly

Structural studies reveal that METTL3 and METTL14 form a stable 1:1 heterodimer with a symmetric, curved scaffold. METTL3’s SAM-binding pocket and METTL14’s RNA-binding groove face a central cavity where target adenosines are positioned for methylation [8]. WTAP binds the heterodimer via hydrophobic interactions, while VIRMA and ZC3H13 bridge interactions with RNA polymerase II. This assembly enables co-transcriptional m6A deposition, with dynamic recruitment influenced by transcriptional activity and cellular stress [1] [7]. Mutations disrupting the METTL3-METTL14 interface (e.g., METTL14 R255P) abolish methylation activity, highlighting the complex’s structural precision [8].

Demethylases (Erasers)

FTO: Mechanisms of Oxidative Demethylation

FTO (Fat Mass and Obesity-Associated Protein) demethylates m6A via a Fe(II)- and α-ketoglutarate-dependent oxidative mechanism. It first oxidizes m6A to N6-hydroxymethyladenosine (hm6A), then to N6-formyladenosine (f6A), which is hydrolyzed to adenosine. FTO prefers substrates in single-stranded RNA regions (e.g., near splice sites) and shows affinity for m6Am (cap-adjacent methylation) [3] [6]. Its activity is implicated in adipogenesis, circadian rhythm, and cancer, where dysregulation alters mRNA stability of targets like MYC and BCL2 [2] [6].

ALKBH5: Substrate Specificity and Regulatory Roles

ALKBH5 (AlkB Homolog 5) directly reverses m6A to adenosine without stable intermediates. It localizes to nuclear speckles and stress granules, targeting mRNAs involved in spermatogenesis, hypoxia response, and metastasis. ALKBH5 exhibits stringent substrate selectivity for canonical RRACH motifs, with structural studies revealing a unique RNA-binding groove that discriminates against unmodified adenosines [3] [6]. In glioblastoma, ALKBH5 demethylates FOXM1 transcripts, promoting their expression and tumor proliferation [6].

Table 2: m6A Erasers and Their Biochemical Properties

EraserCatalytic MechanismSubstrate PreferenceCellular Roles
FTOStepwise oxidation (m6A→hm6A→f6A→A)m6A, m6Am; single-stranded RNAAdipogenesis, circadian rhythm
ALKBH5Direct demethylation (m6A→A)RRACH motifsSpermatogenesis, hypoxia response

m6A-Binding Proteins (Readers)

YTH Domain Family Proteins (YTHDF1-3, YTHDC1-2)

YTH domain readers recognize m6A via a conserved aromatic cage that engages the methylated base through π-π stacking:

  • YTHDF1: Promotes translation initiation by recruiting eIF3 and ribosomal subunits to m6A-modified 5′UTRs [4] [6].
  • YTHDF2: Accelerates mRNA decay by relocating targets to P-bodies and recruiting CCR4-NOT deadenylase [6].
  • YTHDF3: Synergizes with YTHDF1 (translation) or YTHDF2 (decay) and facilitates microRNA processing [6].
  • YTHDC1: Nuclear reader regulating splicing (e.g., SRSF3 recruitment) and mRNA export via NXF1 interactions [4] [6].
  • YTHDC2: Enhances translation efficiency of m6A-modified transcripts in germ cells [6].

IGF2BP1-3 and HNRNP Family Proteins

  • IGF2BP1-3 (Insulin-like Growth Factor 2 mRNA-Binding Proteins): Recognize m6A via KH domains, stabilizing mRNAs (e.g., MYC, SOX2) by counteracting miRNA-mediated silencing. They enhance target RNA stability by up to 3-fold in cancers [3] [4].
  • HNRNP Proteins (e.g., HNRNPA2B1, HNRNPC): Preferentially bind m6A-unfolded RNA structures. HNRNPA2B1 facilitates primary miRNA processing by recruiting Drosha, while HNRNPC modulates alternative splicing by preventing RNA structure occlusion of splice sites [3] [6].

Non-Canonical Readers: eIF3 and FMR1

  • eIF3: Binds m6A in 5′UTRs to initiate cap-independent translation under stress. It recruits the 43S ribosomal preinitiation complex directly to m6A-modified start codons, bypassing eIF4E [4].
  • FMR1 (Fragile X Mental Retardation Protein): An m6A-dependent repressor of translation that stalls ribosomes on methylated transcripts. It collaborates with YTHDF2 to regulate synaptic plasticity mRNAs in neurons [4].

Table 3: m6A Reader Proteins and Their Functions

Reader FamilyProteinsRecognition DomainPrimary Function
YTH DFYTHDF1YTH domainTranslation enhancement
YTHDF2YTH domainmRNA decay
YTHDF3YTH domainCo-regulation with DF1/DF2
YTH DCYTHDC1YTH domainSplicing, nuclear export
YTHDC2YTH domainTranslation in germ cells
IGF2BPIGF2BP1-3KH domainsmRNA stabilization
HNRNPHNRNPA2B1, HNRNPCRRM domainsmiRNA processing, splicing
Non-canonicaleIF3eIF3 subunitsCap-independent translation initiation
FMR1KH domainsTranslation repression

Comprehensive List of m6A-Related Compounds

Properties

CAS Number

1867-73-8

Product Name

N6-Methyladenosine

IUPAC Name

2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)

InChI Key

VQAYFKKCNSOZKM-UHFFFAOYSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

6-methyladenosine
N(6)-methyladenosine
N(6)mAdo
N6-methyladenosine

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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